molecular formula C30H22 B13142139 2,2'-Dimethyl-1,1'-bianthracene CAS No. 62817-78-1

2,2'-Dimethyl-1,1'-bianthracene

Cat. No.: B13142139
CAS No.: 62817-78-1
M. Wt: 382.5 g/mol
InChI Key: DVQSMPCWQPXQBE-UHFFFAOYSA-N
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Description

2,2'-Dimethyl-1,1'-bianthracene is a dimeric polycyclic aromatic hydrocarbon (PAH) composed of two anthracene units linked at their 1,1'-positions, with methyl substituents at the 2 and 2' positions.

Properties

CAS No.

62817-78-1

Molecular Formula

C30H22

Molecular Weight

382.5 g/mol

IUPAC Name

2-methyl-1-(2-methylanthracen-1-yl)anthracene

InChI

InChI=1S/C30H22/c1-19-11-13-25-15-21-7-3-5-9-23(21)17-27(25)29(19)30-20(2)12-14-26-16-22-8-4-6-10-24(22)18-28(26)30/h3-18H,1-2H3

InChI Key

DVQSMPCWQPXQBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C4=C(C=CC5=CC6=CC=CC=C6C=C54)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethyl-1,1’-bianthracene typically involves the coupling of 1-chloro-2-methylanthraquinone in the presence of a copper catalyst. The reaction is carried out in an aprotic organic solvent such as 1,3-dimethyl-2-imidazolone at temperatures between 180-200°C for 9-11 hours. The crude product is then purified by washing with water and treating with a hydrochloric acid solution containing sodium chlorate .

Industrial Production Methods: Industrial production of 2,2’-Dimethyl-1,1’-bianthracene follows similar synthetic routes but on a larger scale. The use of high-boiling point, strong polar aprotic solvents helps in improving the yield and purity of the product. The final product is obtained after multiple purification steps to ensure high quality .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dimethyl-1,1’-bianthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Dimethyl-1,1’-bianthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dimethyl-1,1’-bianthracene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituted Bianthracenes

Halogenated Derivatives
  • 10,10'-Dibromo-9,9'-bianthracene (DBBA): Used as a precursor for graphene nanoribbons (GNRs), DBBA undergoes surface-assisted polymerization. Bromine substituents enhance reactivity in Ullmann coupling, enabling controlled polymerization on catalytic substrates .
  • 2,2',10,10'-Tetrabromo-9,9'-bianthracene (TBBA): Bromination increases molecular weight (MW: 597.82 g/mol) and melting point (m.p. 362°C) compared to non-halogenated analogs. Bromine atoms facilitate regioselective reactivity in surface-promoted reactions .
Phenyl-Substituted Derivatives
  • 2,2'-Di([1,1'-biphenyl]-4-yl)-9,9'-bianthracene : The addition of phenyl groups improves solubility in organic solvents (e.g., THF) and modifies electronic transport properties, making it suitable for molecular bridge engineering .

Key Property Comparison Table: Substituted Bianthracenes

Compound Substituents Molecular Formula MW (g/mol) Melting Point (°C) Key Applications Evidence ID
DBBA 10,10'-Br C28H14Br2 501.05 N/A GNR synthesis
TBBA 2,2',10,10'-Br4 C28H12Br4 597.82 362 Surface reactions
DP-DBBA* 2,2'-Ph, 10,10'-Br2 C40H24Br2 688.43 N/A Polymerization studies

*DP-DBBA: 2,2'-Diphenyl-10,10'-dibromo-9,9'-bianthracene

Methyl-Substituted Bianthraquinones

Bianthraquinones, oxidized analogs of bianthracenes, exhibit distinct electronic and biological properties due to their conjugated quinone systems. Methyl groups influence solubility, stereochemistry, and bioactivity.

Skyrin (2,2′,4,4′,5,5′-Hexahydroxy-7,7′-dimethyl-1,1′-bianthracene-9,9′,10,10′-tetrone)
  • Structure : Methyl groups at 7,7' positions enhance stability and intermolecular interactions.
Alterporriol L
  • Structure: 6′,7-Dimethyl substitution on a tetrahydro-bianthraquinone scaffold.
  • Stereochemistry: Methyl groups influence the relative configuration (6S, 7R, 8R*), as confirmed by NOESY correlations .
2,2'-Dimethyl-1,1'-bianthraquinone (CAS 81-26-5)
  • Molecular Formula : C30H18O4 (MW: 442.47 g/mol).
  • Properties : Methyl groups at 2,2' positions may reduce solubility in polar solvents compared to hydroxylated analogs .

Key Property Comparison Table: Methyl-Substituted Bianthraquinones

Compound Substituents Molecular Formula MW (g/mol) Key Features Evidence ID
Skyrin 7,7'-Me, multiple -OH C32H18O10 554.47 Antioxidant activity
Alterporriol L 6′,7-Me, tetrahydro scaffold C32H26O12 601.13 Stereochemical complexity
2,2'-Dimethyl-bianthraquinone 2,2'-Me, quinone core C30H18O4 442.47 Reduced polarity

Comparison with Other Methyl-Substituted PAHs

  • 1-Methylbenz[a]anthracene: A monomeric PAH with a methyl group at position 1. Methylation increases carcinogenicity compared to unsubstituted benz[a]anthracene .
  • 9,10-Dimethylanthracene : A model compound for studying excimer formation; methyl groups hinder π-π stacking due to steric effects .

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